2-Methyl-2-phenylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28722. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSGTPMVOJFVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276876 | |

| Record name | 2-methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21404-88-6 | |

| Record name | 21404-88-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-2-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-2-phenylpropan-1-amine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine, a substituted phenethylamine, is a compound of interest due to its structural similarity to known central nervous system (CNS) stimulants and sympathomimetic agents. Its chemical properties and biological activity are relevant for research in pharmacology and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic pathway, and its likely mechanism of action based on available data for structurally related compounds.

Chemical Structure and Identification

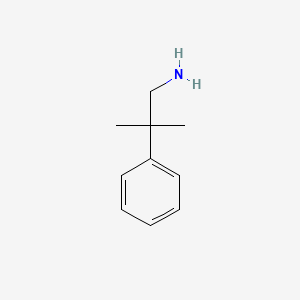

This compound is a primary amine with a phenyl group and two methyl groups attached to the same tertiary carbon atom.

Caption: Chemical structure of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 21404-88-6 | |

| Molecular Formula | C₁₀H₁₅N | |

| Molecular Weight | 149.23 g/mol | |

| Appearance | Liquid | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility in Water | Data not available | |

| XLogP3 | 2.6 |

Experimental Protocols

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology (Generalized):

-

Alkylation: In a suitable solvent such as THF, dioxane, toluene, or hexane, a substituted benzyl halide is reacted with isobutyronitrile in the presence of an organic base at a temperature ranging from -78°C to 0°C to yield 2-methyl-2-phenylpropanenitrile.

-

Hydrolysis: The resulting nitrile is then hydrolyzed using a base in a solvent at a high temperature (80°C - 220°C) to produce 2-methyl-2-phenylpropanoic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate intermediate.

-

Final Amine Formation: The isocyanate can be hydrolyzed or subjected to catalytic hydrogenation to yield the final product, this compound.

Proposed Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method for the specific quantification of this compound is not available in the literature. However, a general method for the analysis of primary amines can be proposed.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent, is suitable for the separation of such aromatic compounds.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection to maximize analyte transfer to the column.

GC Conditions (Typical):

-

Inlet Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.

-

Transfer Line Temperature: 280 °C

MS Conditions (Typical):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full scan mode for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) for quantitative analysis.

Sample Preparation:

-

For biological matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be necessary to isolate the analyte.

-

Derivatization with an acylating agent (e.g., trifluoroacetic anhydride) may be employed to improve chromatographic peak shape and sensitivity.

Biological Activity and Signaling Pathway

This compound is classified as a central nervous system stimulant and a sympathomimetic amine, with actions reported to be similar to those of dextroamphetamine. The primary mechanism of action for such compounds generally involves the modulation of monoamine neurotransmitter systems, particularly norepinephrine and dopamine.

The sympathomimetic effects are likely mediated by the interaction with adrenergic receptors, while the CNS stimulant properties are attributed to the increased availability of dopamine and norepinephrine in the synaptic cleft. This can occur through several mechanisms, including the inhibition of reuptake via the norepinephrine transporter (NET) and the dopamine transporter (DAT), and/or by promoting the release of these neurotransmitters from presynaptic vesicles.

Caption: Generalized signaling pathway for a sympathomimetic CNS stimulant.

Conclusion

This compound is a phenethylamine derivative with potential as a CNS stimulant. While its basic chemical identifiers are established, there is a notable lack of publicly available experimental data regarding its physical properties and specific, validated protocols for its synthesis and analysis. Its biological mechanism is likely to be similar to other sympathomimetic amines, involving the modulation of noradrenergic and dopaminergic pathways. Further research is required to fully characterize this compound's physicochemical properties and pharmacological profile.

A Technical Guide to the Physicochemical Characteristics of 2-Methyl-2-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine is a primary amine with a chemical structure featuring a phenyl group and a neopentyl-like backbone. As a structural analog of phentermine, a well-known sympathomimetic amine used for its anorectic effects, this compound is of significant interest in medicinal chemistry and pharmacology. Its potential as a β2-adrenergic receptor agonist suggests its utility in therapeutic areas such as respiratory and metabolic disorders. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and putative biological signaling pathways of this compound, serving as a valuable resource for professionals in drug discovery and development.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound (CAS Number: 21404-88-6) are summarized below. It is crucial to distinguish this compound from its isomer, 2-methyl-1-phenylpropan-1-amine (CAS Number: 6668-27-5), as their properties may differ significantly.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 21404-88-6 | Fluorochem[2] |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich |

| Boiling Point | 106-108 °C | Fluorochem[2] |

| Density | 0.933 g/mL | Fluorochem[2] |

| pKa (Computed) | 10.3 ± 0.2 | PubChem |

| LogP (Computed) | 2.6 | PubChem[1] |

Table 2: Spectroscopic and Chromatographic Data of this compound

| Data Type | Key Information | Source |

| Kovats Retention Index | Standard non-polar: 1176 | PubChem[1] |

| Collision Cross Section | 186.3 Ų ([M+H]⁺) | PubChem[1] |

| ¹H NMR | 1H NMR spectra are available in literature and databases. | ChemicalBook |

| ¹³C NMR | 13C NMR spectra are available in literature and databases. | PubChem[3] |

| Mass Spectrometry | GC-MS data is available, showing characteristic fragmentation patterns. | PubChem[3] |

| Infrared Spectroscopy | Vapor phase IR spectra are available. | PubChem[1] |

Experimental Protocols

Synthesis of this compound

A multi-step synthesis for 2-methyl-1-substituted phenyl-2-propanamine compounds, including the target compound, is detailed in patent CN105085278A.[4] The general scheme involves the reaction of a substituted benzyl halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation.

Step 1: Synthesis of 2-methyl-1-phenyl-2-butyronitrile Substituted benzyl chloride and isobutyronitrile are reacted in a suitable solvent (e.g., THF, dioxane, toluene, or hexane) in the presence of an organic base at a temperature ranging from -78°C to 0°C.

Step 2: Synthesis of 2-methyl-1-phenyl-2-butyric acid The resulting 2-methyl-1-phenyl-2-butyronitrile is hydrolyzed using a base in a solvent at a temperature between 80°C and 220°C.

Step 3: Curtius Rearrangement The 2-methyl-1-phenyl-2-butyric acid undergoes a Curtius rearrangement to form an isocyanate intermediate, which is then trapped with an alcohol (e.g., benzyl alcohol) to yield a carbamate.

Step 4: Catalytic Hydrogenation to Yield this compound The benzyl carbamate is subjected to catalytic hydrogenation (e.g., using 10% Palladium on carbon) in a solvent such as methanol at room temperature under a hydrogen atmosphere. This step cleaves the carbamate protecting group to yield the final product, this compound.

General Analytical Methodology

While specific validated methods for this compound are not widely published, standard protocols for the analysis of primary amines can be readily adapted.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for the qualitative and quantitative analysis of volatile amines. Derivatization with reagents such as trifluoroacetic anhydride (TFAA) can improve peak shape and chromatographic performance. A typical GC-MS protocol would involve:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Injection: Splitless injection for trace analysis.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Detection: Mass spectrometer operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): A versatile technique for the analysis of less volatile or thermally labile compounds.

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or phosphoric acid) is typically employed.

-

Detection: UV detection at a suitable wavelength (e.g., ~210 nm) or a mass spectrometer (LC-MS) for enhanced sensitivity and selectivity.

Putative Signaling Pathways

As a structural analog of phentermine, this compound is anticipated to function as a sympathomimetic amine, likely through its action as a β2-adrenergic receptor agonist. The following diagrams illustrate the potential signaling cascades initiated by this compound.

Caption: Putative β2-Adrenergic Receptor Gs Signaling Pathway.

Caption: Putative β2-Adrenergic Receptor Gi and PI3K/Akt Signaling Pathway.

Caption: General Workflow for Drug Discovery and Development.

References

- 1. This compound | C10H15N | CID 210602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Methyl(2-phenylpropan-2-yl)amine | C10H15N | CID 13247586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Methyl-2-phenylpropan-1-amine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthetic strategies, providing in-depth experimental protocols and quantitative data to support research and development efforts.

Core Synthesis Pathway: A Four-Step Approach

A robust and efficient four-step synthesis for this compound has been developed, offering a significant improvement in overall yield compared to previous methods. This pathway commences with the alkylation of isobutyronitrile with benzyl chloride, followed by hydrolysis, Curtius rearrangement, and finally, catalytic hydrogenation.[1]

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

The initial step involves the formation of a carbon-carbon bond through the alkylation of isobutyronitrile with benzyl chloride. This reaction is typically carried out in the presence of a strong base to deprotonate the α-carbon of the isobutyronitrile, creating a nucleophile that subsequently attacks the benzyl chloride.

Experimental Protocol:

A solution of isobutyronitrile and a suitable base, such as sodium amide or lithium diisopropylamide (LDA), is prepared in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is cooled to a low temperature (typically between -78°C and 0°C) before the dropwise addition of benzyl chloride. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude 2,2-dimethyl-3-phenylpropanenitrile, which can be further purified by distillation or chromatography.

Step 2: Hydrolysis to 2,2-Dimethyl-3-phenylpropanoic Acid

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol:

-

Acidic Hydrolysis: The 2,2-dimethyl-3-phenylpropanenitrile is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Basic Hydrolysis: The nitrile is heated with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution.

Following the hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Step 3: Curtius Rearrangement to Benzyl (2-methyl-2-phenylpropyl)carbamate

The Curtius rearrangement is a key step that converts the carboxylic acid into an isocyanate, which is then trapped with benzyl alcohol to form a stable carbamate. This reaction typically involves the formation of an acyl azide intermediate.[2][3][4][5]

Experimental Protocol:

To a solution of 2,2-dimethyl-3-phenylpropanoic acid in an inert solvent such as toluene or dioxane, a reagent like diphenylphosphoryl azide (DPPA) is added, along with a tertiary amine base (e.g., triethylamine). The mixture is heated to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate. Benzyl alcohol is then added to the reaction mixture to trap the isocyanate, forming benzyl (2-methyl-2-phenylpropyl)carbamate. The reaction progress is monitored, and upon completion, the mixture is worked up by washing with aqueous solutions to remove byproducts. The organic layer is dried and concentrated, and the resulting carbamate is purified, often by column chromatography.

Step 4: Catalytic Hydrogenation to this compound

The final step involves the removal of the benzyl carbamate protecting group via catalytic hydrogenation to yield the desired primary amine.

Experimental Protocol:

The benzyl (2-methyl-2-phenylpropyl)carbamate is dissolved in a suitable solvent, such as methanol or ethanol. A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution. The reaction vessel is then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give the final product, this compound. The product can be further purified by distillation or by salt formation and recrystallization.

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Typical Yield |

| 1 | 2,2-Dimethyl-3-phenylpropanenitrile | Isobutyronitrile, Benzyl chloride | Strong Base (e.g., LDA) | High |

| 2 | 2,2-Dimethyl-3-phenylpropanoic Acid | 2,2-Dimethyl-3-phenylpropanenitrile | Strong Acid or Base | High |

| 3 | Benzyl (2-methyl-2-phenylpropyl)carbamate | 2,2-Dimethyl-3-phenylpropanoic Acid | DPPA, Benzyl alcohol | Good |

| 4 | This compound | Benzyl (2-methyl-2-phenylpropyl)carbamate | H₂, Pd/C | High |

| Overall | This compound | Isobutyronitrile, Benzyl chloride | ~50%[1] |

Alternative Synthesis Pathways

While the four-step pathway described above is highly effective, other synthetic strategies can also be employed to produce this compound. These alternative routes may offer advantages in specific contexts, such as the availability of starting materials or the avoidance of certain reagents.

Reductive Amination of 2-Methyl-2-phenylpropanal

An alternative approach involves the reductive amination of 2-methyl-2-phenylpropanal. This method directly forms the amine in a single step from the corresponding aldehyde.

Conceptual Workflow:

2-Methyl-2-phenylpropanal can be reacted with an ammonia source, such as ammonia or ammonium acetate, to form an intermediate imine. This imine is then reduced in situ to the desired primary amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the core synthesis pathway and a potential alternative route.

Caption: The four-step core synthesis pathway for this compound.

Caption: An alternative synthesis via reductive amination of the corresponding aldehyde.

This guide provides a foundational understanding of the synthesis of this compound. For detailed optimization and scale-up, further investigation into reaction conditions and purification techniques is recommended. The provided protocols serve as a strong starting point for laboratory-scale synthesis and process development.

References

- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. Curtius Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]

Spectroscopic Profile of 2-Methyl-2-phenylpropan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-Methyl-2-phenylpropan-1-amine (CAS No. 21404-88-6). Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this document focuses on predicted spectroscopic values derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are supported by data from structurally related compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Compound Information

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol |

| Structure |  |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the compound's structure and typical ranges for the functional groups present.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 2.8 | Singlet | 2H | Methylene protons (-CH₂-NH₂) |

| ~ 1.5 | Singlet | 2H | Amine protons (-NH₂) |

| ~ 1.3 | Singlet | 6H | Methyl protons (2 x -CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~ 145 | Quaternary aromatic carbon (C-phenyl) |

| ~ 128 | Aromatic CH |

| ~ 126 | Aromatic CH |

| ~ 125 | Aromatic CH |

| ~ 55 | Methylene carbon (-CH₂) |

| ~ 40 | Quaternary aliphatic carbon (C(CH₃)₂) |

| ~ 25 | Methyl carbons (-CH₃) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch (symmetric and asymmetric) | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch (aromatic) | Phenyl group |

| 2850 - 3000 | C-H stretch (aliphatic) | -CH₃, -CH₂ |

| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1450 - 1500 | C=C stretch (in-ring) | Phenyl group |

| 1000 - 1250 | C-N stretch | Amine |

MS (Mass Spectrometry)

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Notes |

| 149 | [C₁₀H₁₅N]⁺ | Molecular ion (M⁺) |

| 134 | [M - CH₃]⁺ | Loss of a methyl group |

| 118 | [M - CH₂NH₂]⁺ | Alpha-cleavage, loss of aminomethyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of benzyl compounds |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocols

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation : Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A greater number of scans and a longer acquisition time are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation : Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean KBr/NaCl plates first, which is then automatically subtracted from the sample spectrum.

-

Data Analysis : Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS, which typically results in a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the compound and its spectroscopic analysis.

Caption: Relationship between the compound and its spectroscopic data.

Caption: General workflow for spectroscopic analysis.

In-Depth Technical Guide: 2-Methyl-2-phenylpropan-1-amine (CAS Number: 21404-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synonyms, and potential biological activities of 2-Methyl-2-phenylpropan-1-amine, registered under CAS number 21404-88-6. This compound belongs to the phenethylamine class, a group of substances with known psychoactive and stimulant properties. Its structural similarity to pharmaceutical agents such as phentermine suggests a potential as a sympathomimetic agent. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing key data and methodologies to facilitate further investigation.

Chemical Properties and Synonyms

This compound is a primary amine characterized by a phenyl group and two methyl groups attached to the alpha-carbon of the propyl chain.

Synonyms

The compound is known by several alternative names in chemical literature and supplier catalogs. A comprehensive list is provided in Table 1.

Table 1: Synonyms for CAS Number 21404-88-6

| Synonym | Source |

| 2-Methyl-2-phenylpropylamine | [CymitQuimica][1] |

| Benzeneethanamine, b,b-dimethyl- | [CymitQuimica][1] |

| 2-Phenyl-2-methyl-1-propanamine | [CymitQuimica][1] |

| beta,beta-Dimethylphenethylamine | PubChem |

| 1-Amino-2-methyl-2-phenylpropane | PubChem |

| 2-methyl-2-phenyl-propan-1-amine | [CymitQuimica][1] |

| Phenylpropylmethylamine | [CymitQuimica][1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are crucial for understanding the compound's behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [PubChem][2] |

| Molecular Weight | 149.23 g/mol | [PubChem][2] |

| Appearance | Liquid | [CymitQuimica][1] |

| Boiling Point | 115-116 °C | ChemicalBook |

| Density | 0.9495 g/cm³ | ChemicalBook |

| pKa | 9.98 ± 0.10 (Predicted) | ChemicalBook |

| XLogP3 | 2.6 | [PubChem][2] |

| InChI Key | CWSGTPMVOJFVIF-UHFFFAOYSA-N | [PubChem][2] |

| SMILES | CC(C)(CC1=CC=CC=C1)N | PubChem |

Experimental Protocols

Plausible Synthesis Route

3.1.1 Step 1: Synthesis of 2-Methyl-2-phenylpropanenitrile

-

Reaction: Phenylacetonitrile is reacted with two equivalents of a methylating agent, such as methyl iodide, in the presence of a strong base like sodium amide in an inert solvent (e.g., anhydrous diethyl ether or tetrahydrofuran).

-

Procedure: To a solution of sodium amide in the chosen solvent, phenylacetonitrile is added dropwise at a controlled temperature. Subsequently, methyl iodide is added, and the reaction mixture is stirred until completion. The reaction is then quenched, and the product is extracted and purified.

3.1.2 Step 2: Reduction of 2-Methyl-2-phenylpropanenitrile to this compound

-

Reaction: The nitrile group of 2-Methyl-2-phenylpropanenitrile is reduced to a primary amine.

-

Procedure: A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is used in an anhydrous solvent like diethyl ether. The nitrile is added slowly to a suspension of LiAlH₄, and the reaction is typically refluxed. After completion, the reaction is carefully quenched, and the amine product is isolated and purified, often via distillation.

3.1.3 Characterization

The final product should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the primary amine.

Adrenergic Receptor Binding Assay

Given the structural similarity to sympathomimetic amines, a radioligand binding assay can be employed to determine the affinity of this compound for adrenergic receptors.

-

Objective: To determine the binding affinity (Ki) of the test compound for α and β-adrenergic receptors.

-

Materials:

-

Cell membranes expressing the specific adrenergic receptor subtype.

-

A suitable radioligand (e.g., [³H]-Prazosin for α₁ receptors, [³H]-Yohimbine for α₂ receptors, [¹²⁵I]-Cyanopindolol for β receptors).

-

The test compound (this compound).

-

Assay buffer and filtration apparatus.

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

Include wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known antagonist).

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

-

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented. However, based on its structural analogy to phentermine, it is predicted to act as a sympathomimetic agent, primarily affecting the central nervous system.

Predicted Mechanism of Action

It is hypothesized that this compound acts as a releasing agent and/or reuptake inhibitor of catecholamines, such as norepinephrine and dopamine, at the synaptic cleft. This leads to an increase in the concentration of these neurotransmitters, resulting in sympathomimetic effects.

Postulated Signaling Pathway

The sympathomimetic action of compounds like this compound is expected to involve the modulation of adrenergic and dopaminergic signaling. An increase in synaptic norepinephrine would lead to the activation of adrenergic receptors on postsynaptic neurons, triggering downstream signaling cascades.

Caption: Postulated mechanism of action for this compound.

Experimental Workflow for Investigating Mechanism of Action

Caption: Workflow for elucidating the mechanism of action.

Conclusion

This compound (CAS 21404-88-6) is a phenethylamine derivative with a high likelihood of exhibiting sympathomimetic activity through the modulation of catecholaminergic systems. This technical guide has provided a consolidation of its known properties, synonyms, a plausible synthetic approach, and a framework for investigating its biological mechanism of action. Further experimental validation is necessary to fully characterize its pharmacological profile and therapeutic potential. The information presented herein is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

The Enigmatic Core: A Technical Guide to the Biological Activity of 2-Methyl-2-phenylpropan-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-phenylpropan-1-amine, a structural analog of amphetamine, and its derivatives represent a compelling class of psychoactive compounds with a rich history in medicinal chemistry. Primarily recognized for their anorectic effects, these molecules, exemplified by phentermine, exert their influence through complex interactions with the monoaminergic systems of the central nervous system. This technical guide provides an in-depth exploration of the biological activities of this compound and its analogs, presenting a synthesis of available quantitative data, detailed experimental methodologies, and an elucidation of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics targeting monoamine transporters and related signaling cascades.

Pharmacological Profile: A Quantitative Overview

The biological activity of this compound and its analogs is primarily characterized by their interaction with monoamine oxidase (MAO) enzymes and monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). The following tables summarize the available quantitative data for phentermine, a key analog of this compound. Data for a wider range of analogs remains a critical area for further investigation.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound | Enzyme | Inhibition Constant (Ki) | Reference |

| Phentermine | MAO-A | 85-88 µM | [1] |

| Phentermine | MAO-B | Data not available |

Table 2: Monoamine Transporter Affinity

| Compound | Transporter | Affinity (Ki or IC50) | Notes | Reference |

| Phentermine | DAT | Substrate | Less potent inhibitor than d-amphetamine | [2] |

| Phentermine | SERT | Substrate | Much less potent inhibitor compared to DAT | [2] |

| Chlorphentermine | DAT | - | Binding-to-uptake ratio suggests it is a DA uptake inhibitor | [2] |

| Chlorphentermine | SERT | - | Potent inhibitor with a high binding-to-uptake ratio, indicative of a substrate | [2] |

Mechanism of Action: Signaling Pathways

The anorectic and stimulant effects of this compound and its analogs are primarily attributed to their ability to increase extracellular concentrations of norepinephrine and dopamine in the brain.[2] This is achieved through a combination of inhibiting reuptake and promoting the release of these neurotransmitters. Recent studies have begun to unravel the intracellular signaling cascades that are modulated by these compounds.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a crucial regulator of cell growth, survival, and metabolism, has been implicated in the rewarding effects of phentermine.[3] Studies have shown that phentermine can increase the phosphorylation of Akt in the nucleus accumbens, a key brain region involved in reward and addiction.[3] Inhibition of this pathway has been demonstrated to reduce the conditioned place preference and climbing behavior induced by phentermine in mice, suggesting that the PI3K/Akt pathway is a critical downstream effector of phentermine's action on the dopaminergic system.[3]

Figure 1: Phentermine's activation of the PI3K/Akt signaling pathway.

Trace Amine-Associated Receptor 1 (TAAR1)

Trace amine-associated receptor 1 (TAAR1) is an intracellular G protein-coupled receptor that has emerged as a key regulator of monoaminergic neurotransmission. Amphetamine and its analogs, including presumably phentermine, can act as agonists at TAAR1. This interaction can lead to the modulation of dopamine transporter function, including the promotion of dopamine efflux.

Figure 2: Amphetamine analog interaction with the TAAR1 signaling cascade.

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[4]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

MAO substrate (e.g., Kynuramine)[5]

-

MAO-A specific inhibitor (Clorgyline)

-

MAO-B specific inhibitor (Selegiline)

-

Fluorescent probe (e.g., Amplex Red)

-

Horseradish peroxidase (HRP)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Test compounds and positive controls

-

96-well black microplates

Procedure:

-

Prepare serial dilutions of the test compounds and positive controls in the assay buffer.

-

In a 96-well plate, add the assay buffer, MAO enzyme (A or B), and the test compound or control. To determine the specific activity of each isoform, include wells with the respective specific inhibitor.

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a mixture of the MAO substrate, Amplex Red, and HRP to all wells.

-

Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.[4]

-

Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the test compound to the control (vehicle) rate. IC50 values are then calculated by fitting the data to a dose-response curve.

References

- 1. Characterization of phentermine and related compounds as monoamine oxidase (MAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. abcam.cn [abcam.cn]

- 5. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Frontiers: A Technical Guide to the Research Applications of Novel 2-Methyl-2-phenylpropan-1-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Methyl-2-phenylpropan-1-amine scaffold, a core structure in various psychoactive compounds, presents a fertile ground for the development of novel derivatives with significant potential across diverse research applications. This technical guide explores the prospective research avenues for these novel compounds, drawing insights from the pharmacology of structurally related molecules. By strategically modifying the phenyl ring, the amine group, and the propyl backbone, researchers can fine-tune the pharmacodynamic and pharmacokinetic properties of these derivatives to target a range of biological systems. This document provides a comprehensive overview of potential applications, methodologies for synthesis and evaluation, and a framework for understanding their mechanisms of action.

Introduction: The Therapeutic Potential of a Versatile Scaffold

The 2-phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the basis for numerous endogenous neurotransmitters and synthetic drugs that modulate the central nervous system (CNS). The parent compound, this compound, shares structural similarities with known CNS stimulants and anorectics. The strategic introduction of substituents onto this core structure can lead to novel derivatives with altered selectivity and potency for various molecular targets, including monoamine transporters and receptors. This opens up possibilities for developing research tools and potential therapeutic leads for a variety of neurological and psychiatric disorders. A patent for the synthesis of related compounds suggests their potential as β2-adrenergic receptor agonists, indicating a broader range of possible applications beyond the CNS.[1]

Potential Research Applications

Based on the pharmacology of structurally analogous compounds, novel this compound derivatives hold promise in several key research areas:

-

Neuroscience and CNS Disorders: As analogs of phenethylamines, these derivatives are prime candidates for investigation as modulators of dopaminergic, serotonergic, and noradrenergic systems. Research could focus on their potential as:

-

Dopamine and Norepinephrine Reuptake Inhibitors: For potential applications in ADHD, narcolepsy, and as antidepressants.

-

Serotonin Releasing Agents or Reuptake Inhibitors: For studying mood disorders, anxiety, and the mechanisms of psychedelics.

-

Monoamine Oxidase (MAO) Inhibitors: For potential therapeutic use in Parkinson's disease and depression.

-

-

Obesity and Metabolic Disorders: Given the anorectic effects of the related compound phentermine, novel derivatives could be explored for their ability to regulate appetite and energy expenditure through central mechanisms.

-

Cardiovascular Research: The potential for β2-adrenergic receptor agonism suggests applications in studying bronchodilation and other cardiovascular effects.

Synthesis Strategies

The synthesis of novel this compound derivatives can be achieved through various established organic chemistry routes. A common approach involves the modification of a central precursor. A patented method provides a robust framework for the synthesis of 2-methyl-1-substituted phenyl-2-propanamine compounds.[1]

General Synthetic Scheme

A versatile synthetic route can be envisioned as follows:

Caption: A general synthetic workflow for novel derivatives.

This multi-step synthesis allows for the introduction of a wide variety of substituents on the phenyl ring by starting with appropriately substituted benzaldehydes. Further modifications of the amine group can be performed post-synthesis.

Experimental Protocols for Pharmacological Evaluation

A thorough pharmacological characterization of novel this compound derivatives is crucial to understanding their potential research applications. The following are key experimental protocols that can be employed.

In Vitro Assays: Receptor and Transporter Binding

Radioligand binding assays are fundamental for determining the affinity of novel compounds for their molecular targets.

Table 1: Quantitative Data of Representative Substituted Cathinones at Monoamine Transporters

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| Mephedrone | 1270 | 335 | 4580 |

| Methylone | 3010 | 1860 | 490 |

| MDPV | 2.4 | 1.1 | 3360 |

Data is illustrative and sourced from studies on substituted cathinones, which are structurally related.

This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

-

Membrane Preparation:

-

Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Determine protein concentration using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (radioligand) at a final concentration of 2 nM, and 50 µL of various concentrations of the test compound.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein).

-

Incubate at room temperature for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with 4 mL of ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC₅₀ values are determined by non-linear regression analysis of the competition binding data.

-

Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Caption: Workflow for a typical radioligand binding assay.

In Vivo Assays: Behavioral Pharmacology

Locomotor activity assays are essential for assessing the stimulant or depressant effects of novel compounds on the CNS.

Table 2: Illustrative Locomotor Activity Data for Reference Compounds

| Compound | Dose (mg/kg, i.p.) | Locomotor Activity (% of Control) |

| Saline | - | 100 |

| d-amphetamine | 1.0 | 250 |

| Cocaine | 10.0 | 300 |

This data is for illustrative purposes and represents typical effects of known psychostimulants.

-

Animals:

-

Use adult male C57BL/6 mice, housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

-

-

Apparatus:

-

Use automated locomotor activity chambers equipped with infrared photobeams to detect horizontal and vertical movements.

-

-

Procedure:

-

Administer the test compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

-

Immediately place the mouse in the locomotor activity chamber.

-

Record locomotor activity for a period of 60 to 120 minutes.

-

-

Data Analysis:

-

Quantify total distance traveled, number of horizontal and vertical movements.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control.

-

Caption: Workflow for a locomotor activity experiment.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for many phenethylamine derivatives involves the modulation of monoamine neurotransmitter systems. Novel this compound derivatives are likely to interact with these same pathways.

Caption: Potential interactions with the dopaminergic synapse.

Novel derivatives could act as:

-

Reuptake Inhibitors: By binding to monoamine transporters (DAT, NET, SERT), they can block the reuptake of neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their action.

-

Releasing Agents: Some derivatives may act as substrates for monoamine transporters, leading to reverse transport and non-vesicular release of neurotransmitters.

-

Enzyme Inhibitors: Inhibition of MAO would lead to increased presynaptic concentrations of monoamines available for release.

Conclusion and Future Directions

Novel derivatives of this compound represent a promising class of compounds for a wide range of research applications, particularly in the field of neuroscience. The synthetic accessibility and the potential for fine-tuning their pharmacological profile through structural modifications make them attractive candidates for the development of novel research tools and potential therapeutics. Future research should focus on the systematic synthesis and evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. A comprehensive understanding of their pharmacology, including their effects on various receptor subtypes and off-target activities, will be essential for realizing their full research potential. The methodologies and frameworks presented in this guide provide a solid foundation for initiating such investigations.

References

An In-Depth Technical Guide to the Biological Mechanism of Action of Phentermine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phentermine, a sympathomimetic amine and an analog of amphetamine, is a widely prescribed anorectic agent for the short-term management of obesity. Its primary mechanism of action involves the modulation of central nervous system monoamine levels, leading to appetite suppression. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying phentermine's biological effects. It includes a detailed summary of its interactions with key protein targets, quantitative pharmacological data, and explicit experimental protocols for the assays used to characterize its activity. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacodynamics.

Introduction

Phentermine (α,α-dimethylphenethylamine) is a central nervous system stimulant with potent anorectic effects.[1] Chemically, it is a substituted amphetamine, but it exhibits a distinct pharmacological profile with a lower potential for abuse.[1][2] Understanding the precise molecular interactions and downstream signaling events initiated by phentermine is crucial for optimizing its therapeutic use and for the development of novel anti-obesity agents with improved safety and efficacy profiles. This guide will delve into the core mechanisms of phentermine's action, focusing on its interactions with monoamine transporters and receptors.

Molecular Mechanism of Action

Phentermine's primary mechanism of action is the promotion of norepinephrine and, to a lesser extent, dopamine release in the brain.[1][3][4] It achieves this primarily by acting as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to transporter-mediated efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][3] Phentermine also acts as a reuptake inhibitor for these transporters, further increasing the synaptic concentrations of norepinephrine and dopamine.[1] Its effects on the serotonin transporter (SERT) are significantly weaker.[5]

Additionally, phentermine has been identified as a weak partial agonist at the trace amine-associated receptor 1 (TAAR1), an intracellular receptor that can modulate monoamine transporter function.[1] It also exhibits very weak inhibitory activity towards monoamine oxidase A and B (MAO-A and MAO-B).[1] Notably, phentermine is reported to be inactive at the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[1]

Signaling Pathways

The increased synaptic concentrations of norepinephrine and dopamine resulting from phentermine's action lead to the activation of downstream adrenergic and dopaminergic receptors, respectively. The activation of hypothalamic adrenergic receptors, in particular, is thought to be a key mediator of its appetite-suppressant effects.[2] The dopaminergic effects of phentermine may contribute to its rewarding properties, although these are less pronounced than those of amphetamine.[6]

Caption: Phentermine's primary signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the in vitro potency and affinity of phentermine at its key molecular targets.

Table 1: Phentermine Activity at Monoamine Transporters

| Target | Assay Type | Species | Value | Reference(s) |

| Norepinephrine Transporter (NET) | Release | - | IC₅₀ = 39.4 nM | [5] |

| Dopamine Transporter (DAT) | Release | - | IC₅₀ = 262 nM | [5] |

| Serotonin Transporter (SERT) | Release | - | IC₅₀ = 3511 nM | [5] |

Table 2: Phentermine Activity at Other Receptors and Enzymes

| Target | Assay Type | Species | Value | Reference(s) |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | Human | EC₅₀ = 5470 nM | [1] |

| 5-HT₂C Receptor | Partial Agonist | Human | EC₅₀ = 1394 nM | [1] |

| Monoamine Oxidase A (MAO-A) | Inhibition | Human | Kᵢ = 498 µM | [1] |

| Monoamine Oxidase B (MAO-B) | Inhibition | Human | Kᵢ = 375 µM | [1] |

| Monoamine Oxidase A (MAO-A) | Inhibition | Rat | Kᵢ = 85-88 µM | [5] |

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of phentermine are provided below.

Radioligand Binding Assays for Monoamine Transporters

These assays are used to determine the binding affinity (Kᵢ) of phentermine for the dopamine, norepinephrine, and serotonin transporters.

Caption: Workflow for radioligand binding assays.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of unlabeled phentermine.

-

For non-specific binding control wells, add a high concentration of a known transporter inhibitor (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Dry the filters and measure the trapped radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the phentermine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Neurotransmitter Release Assay

This assay measures the ability of phentermine to induce the release of monoamines from isolated nerve terminals (synaptosomes) or brain slices.

Protocol using Brain Slices:

-

Brain Slice Preparation:

-

Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hypothalamus for norepinephrine) from a rodent in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare coronal slices (e.g., 300-400 µm thick) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature.

-

-

Release Experiment:

-

Transfer individual brain slices to a multi-well plate containing oxygenated aCSF.

-

Pre-incubate the slices for a baseline period.

-

Replace the buffer with aCSF containing varying concentrations of phentermine.

-

Incubate for a defined period (e.g., 20-30 minutes).

-

Collect the supernatant (extracellular fluid) at the end of the incubation period.

-

-

Neurotransmitter Quantification:

-

Analyze the concentration of norepinephrine and dopamine in the collected supernatant using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Construct a standard curve with known concentrations of the neurotransmitters to quantify the amounts released.

-

-

Data Analysis:

-

Express the amount of neurotransmitter released as a percentage of the basal release (in the absence of phentermine).

-

Plot the percentage of release against the logarithm of the phentermine concentration to determine the EC₅₀ value.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal following systemic administration of phentermine.[7][8][9]

Caption: Workflow for in vivo microdialysis.

Protocol:

-

Surgical Procedure:

-

Anesthetize a rat and place it in a stereotaxic frame.

-

Surgically implant a guide cannula directed at the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

-

Allow the animal to recover from surgery for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Collect several baseline dialysate samples to establish a stable baseline of neurotransmitter levels.

-

Administer phentermine systemically (e.g., via intraperitoneal injection).

-

Continue to collect dialysate samples at regular intervals for a set period after drug administration.

-

-

Sample Analysis:

-

Analyze the concentration of norepinephrine and dopamine in the dialysate samples using HPLC-ED.

-

-

Data Analysis:

-

Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

-

Plot the percentage change in neurotransmitter levels over time to visualize the time course of phentermine's effect.

-

Conclusion

Phentermine exerts its anorectic effects primarily through the enhanced release and reduced reuptake of norepinephrine and, to a lesser extent, dopamine in the central nervous system. Its pharmacological profile is characterized by a greater potency at the norepinephrine transporter compared to the dopamine and serotonin transporters. While it interacts with other targets such as TAAR1 and MAO, these interactions are significantly weaker and their clinical relevance is less established. The experimental protocols detailed in this guide provide a framework for the continued investigation of phentermine and the development of new therapeutics for obesity. A thorough understanding of its mechanism of action is paramount for its safe and effective clinical application.

References

- 1. Phentermine - Wikipedia [en.wikipedia.org]

- 2. Phentermine | Johns Hopkins Diabetes Guide [hopkinsguides.com]

- 3. The Triple Combination Phentermine Plus 5-HTP/Carbidopa Leads to Greater Weight Loss, With Fewer Psychomotor Side Effects Than Each Drug Alone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phentermine | Description, Mechanism of Action, Uses, & Side Effects | Britannica [britannica.com]

- 5. Cardiovascular effects of phentermine and topiramate: a new drug combination for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phentermine induces conditioned rewarding effects via activation of the PI3K/Akt signaling pathway in the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of phentermine on striatal dopamine and serotonin release in conscious rats: in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of phentermine and fenfluramine on extracellular dopamine and serotonin in rat nucleus accumbens: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of fenfluramine and phentermine (fen-phen) on dopamine and serotonin release in rat striatum: in vivo microdialysis study in conscious animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of the Synthesis and Applications of 2-Methyl-2-phenylpropan-1-amine and Its Structural Isomers

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed review of the available scientific literature concerning the synthesis and applications of 2-Methyl-2-phenylpropan-1-amine and its closely related, well-documented structural isomer, phentermine (2-methyl-1-phenylpropan-2-amine). Due to the limited specific data on this compound, this document leverages information on analogous compounds to present a comprehensive overview of synthetic methodologies, experimental protocols, and potential therapeutic applications. The content herein is intended to serve as a foundational resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug development, offering insights into the chemical properties and biological activities of this class of phenylalkylamines.

Introduction

Phenylalkylamines represent a broad class of compounds with significant pharmacological interest, primarily due to their effects on the central nervous system (CNS). While compounds like phentermine are well-characterized as anorectic agents, its isomer, this compound, remains largely unexplored in mainstream scientific literature. This guide aims to bridge this information gap by consolidating the known synthetic routes and uses of phentermine as a proxy, alongside general methods applicable to the synthesis of related neopentylamine structures. The primary documented application for this structural class is as CNS stimulants that act as appetite suppressants for the treatment of obesity.[1][2][3][4]

Synthetic Methodologies

The synthesis of phenylpropanamines can be achieved through various chemical routes. This section details established protocols for the synthesis of the structural isomer phentermine and general methods for related analogues.

Synthesis of Phentermine via Ritter Reaction

A common and direct route to phentermine involves the Ritter reaction. A patent describes a method starting from dimethyl benzyl carbinol.[5] The reaction proceeds by treating the alcohol with a nitrile in the presence of a strong acid, followed by hydrolysis of the resulting amide.

-

Reaction Setup: To a 250mL three-necked flask, add 49.97g of acetic acid and 68.32g of n-butyronitrile.[5]

-

Addition of Reactants: While stirring, add 25.0g of dimethyl benzyl alcohol dropwise into the flask.[5]

-

Catalysis: After the addition is complete, slowly add 4 mL of concentrated sulfuric acid (18.4 mol/L) dropwise under an ice bath.[5]

-

Reaction: Remove the ice bath and continue stirring for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

-

Workup: Pour the reaction mixture into a 500mL beaker and add 100mL of water, which should cause the solution to become turbid. Adjust the pH to 7.1 with a 3mol/L KOH solution to precipitate the solid product.[5]

-

Isolation and Purification: Filter the precipitate under vacuum and wash with water to obtain N-(1,1-Dimethyl-phenethyl)acetamide. The reported yield for this step is 96.44%.[5]

-

Hydrolysis: Dissolve the N-(1,1-dimethyl-phenylethyl)acetamide (30.7g) in 200mL of n-butanol. Add 20.78g of potassium hydroxide and heat to reflux.[5]

-

Final Extraction: After cooling, add water and extract the product. The organic layer is dried and distilled under reduced pressure to yield phentermine free base.[5]

Synthesis of Phentermine from Benzaldehyde and Nitropropane

Another established method involves the condensation of benzaldehyde with nitropropane, followed by a series of transformations to yield the final amine. This multi-step synthesis includes the formation of an aminoalcohol, conversion to a chloroamine, and subsequent catalytic hydrogenation.[6]

General Synthesis of 2-Methyl-1-substituted Phenyl-2-propanamine Compounds

A patented method provides a general route for synthesizing analogues of this compound, which are valuable intermediates for β2-adrenergic receptor agonists.[7]

-

Alkylation: A substituted benzyl halide is reacted with isobutyronitrile in the presence of a base to form a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate.[7]

-

Hydrolysis: The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid.[7]

-

Rearrangement: The carboxylic acid undergoes a Curtius rearrangement reaction in the presence of diphenylphosphoryl azide and benzyl alcohol to form a benzyl carbamate.[7]

-

Deprotection: The final amine is obtained via catalytic hydrogenation to remove the benzyl carbamate protecting group.[7]

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of phentermine, providing a benchmark for yields that may be expected for structurally similar compounds.

| Starting Material | Key Reagents/Conditions | Product | Yield (%) | Reference |

| Dimethyl benzyl carbinol | Acetic acid, n-butyronitrile, H₂SO₄; then KOH | N-(1,1-Dimethyl-phenethyl)acetamide | 96.44 | [5] |

| 1-phenyl-2-nitropropene | Phosphorus, Hydrogen Iodide, Water, 135°C | Phentermine | 41 | [6] |

Visualization of Synthetic and Mechanistic Pathways

The following diagrams illustrate key synthetic workflows and the proposed mechanism of action for this class of compounds.

Caption: Workflow for the synthesis of Phentermine via the Ritter Reaction.

Caption: General synthetic route for 2-Methyl-1-phenyl-2-propanamine analogues.[7]

Caption: Logical flow of the mechanism of action for phentermine as an anorectic agent.[3]

Applications and Biological Activity

The primary therapeutic application for phentermine, a close structural isomer of this compound, is as an appetite suppressant for the short-term management of obesity.[3][4] It functions as a sympathomimetic amine, exerting its effects through CNS stimulation.[3]

While direct pharmacological data on this compound is scarce, its structure suggests it would also possess stimulant properties. Some sources indicate potential applications in the research and development of treatments for conditions like Attention Deficit Hyperactivity Disorder (ADHD) and its use as a chemical intermediate for more complex pharmaceutical compounds.[8] The broader class of 2-methyl-1-substituted phenyl-2-propanamine compounds serves as key building blocks for potent β2-adrenergic receptor agonists, which are used in the treatment of respiratory diseases like asthma and COPD.[7]

Conclusion

This technical guide has synthesized the available information on this compound by drawing heavily on the extensive literature of its structural isomer, phentermine, and related analogues. The provided synthetic routes, experimental details, and summaries of biological activity offer a robust starting point for researchers. The Ritter reaction and multi-step syntheses involving Curtius rearrangement represent viable pathways to this class of compounds. The established use of phentermine as an anorectic agent highlights the potential of related structures as CNS-active compounds. Further research is warranted to fully elucidate the specific pharmacological profile and therapeutic potential of this compound.

References

- 1. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Phentermine and its Derivatives: Ingenta Connect [ingentaconnect.com]

- 3. 2-Methyl-1-phenyl-2-propanamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2-Methyl-1-phenylpropan-2-amine hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. eureka.patsnap.com [eureka.patsnap.com]

- 6. PHENTERMINE synthesis - chemicalbook [chemicalbook.com]

- 7. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 8. Buy 2-Methyl-1-phenylpropan-1-amine | 6668-27-5 [smolecule.com]

Methodological & Application

Application Notes & Protocols for the Quantification of 2-Methyl-2-phenylpropan-1-amine

Introduction

2-Methyl-2-phenylpropan-1-amine is a primary amine whose accurate quantification in various sample matrices is essential for research, drug development, and quality control. This document provides detailed application notes on the primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are chosen for their sensitivity, selectivity, and reliability in analyzing amine compounds. The following sections detail the experimental protocols, comparative performance data, and workflows for these techniques.

Analytical Methodologies

The two principal techniques for the quantification of this compound are GC-MS and LC-MS/MS. The choice between them often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][2] LC-MS/MS generally offers superior sensitivity and selectivity, while GC-MS is a robust and widely available technique.[1][3]

Comparative Performance of Analytical Methods

The selection of an analytical method is contingent on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance characteristics for GC-MS and LC-MS/MS in the analysis of this compound, based on established methodologies for structurally similar compounds.[1][3]

| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Linearity (r²) | > 0.995 | > 0.998 |

| Accuracy (% Recovery) | 85-115% | 90-110% |

| Precision (% RSD) | < 15% | < 10% |

| Limit of Detection (LOD) | ~1-5 ng/mL (with derivatization) | Sub ng/mL to low ng/mL |

| Limit of Quantification (LOQ) | ~5-20 ng/mL (with derivatization) | Low ng/mL |

| Specificity | High, especially with derivatization to improve separation.[1] | Very high, due to precursor-product ion transitions.[1] |

| Sample Throughput | Lower, due to longer run times and potential derivatization steps.[1] | Higher, with faster analysis times. |

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For primary amines like this compound, derivatization is often required to reduce polarity, improve peak shape, and enhance thermal stability.[2][4]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard.

-

Alkalinize the sample by adding 1M sodium hydroxide to a pH > 10.

-

Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

-

Vortex the mixture for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

The dried residue is now ready for derivatization.

Derivatization

-

To the dried extract, add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[4]

-

Add 50 µL of a suitable solvent like ethyl acetate.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Injector: Splitless mode, 250°C.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp 1: Increase to 200°C at 20°C/min.

-

Ramp 2: Increase to 280°C at 30°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte and internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol